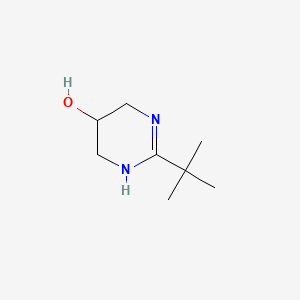

2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

Número de catálogo B8278963

Peso molecular: 156.23 g/mol

Clave InChI: FSEACPAVFGLIME-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05189166

Procedure details

The feed solution was comprised of 41.4 percent pivalic acid, 43.9 percent 1,3-diamino-2-propanol, and 14.6 percent water, corresponding to a 1/1.2/2 molar ratio, and was kept warm on a hot plate stirrer and pumped through a heated line to the catalyst bed. Pivalic acid (167.4 g, 1.64 mol), 1,3-diamino-2-propanol (177.5 g, 1.97 mol), and water (59.0 g, 3.28 mol) were pumped as a single feed to the alumina bed held at 275° C., at a rate of 1.5 g/min. A preheater tube held at 250° C. served to vaporize the feed components. A nitrogen flow rate of 210 mL/min was applied to the reactor during the run. The reactor effluent was condensed with a hot water condenser to prevent crystallization. The product consisted of an orange oil containing crystalline solid and was stripped on a rotary evaporator to remove water. A roughly equal volume of acetonitrile was added, the slurry cooled to 0° C., and crystalline product was collected on a filter and dried in a vacuum oven at 60° C. to give 139.2 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine as a first crop. The mother liquor was reduced in volume to give an orange oil and placed in an oven at 80° C. overnight. After addition of acetonitrile to the resulting solid and filtration as above, an additional 60.1 g solid was obtained, which was 84 percent pure, most of the remainder being uncyclized materials. The total of 189.7 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine represented a 74 percent isolated yield based on pivalic acid, and a 62 percent yield based on 1,3-diamino-2-propanol. A pure sample was prepared by recrystallization from warm CH3CN: mp 212°-214° C. (corrected, decomp); 1H NMR (D2O/CD3CN) δ 3.9 (m, 1H), 3.1 (apparent dt, 2H), 2.9 (apparent dd, 2H), 1.0 ppm (s, 3H); 13C NMR {1H} (D2O/CD3CN) δ 168.7 (1 C), 60.0 (1 C), 47.0 (2 C), 37.0 (1 C), 27.7 ppm (3 C); Anal. Calcd for C8H16N2O: C, 61.50; H, 10.32; N, 17.93. Found: C, 61.57; H, 10.50; N, 18.01.

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][CH2:9][CH:10]([OH:13])[CH2:11][NH2:12]>O>[C:2]([C:1]1[NH:8][CH2:9][CH:10]([OH:13])[CH2:11][N:12]=1)([CH3:5])([CH3:4])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(CN)O

|

Step Three

|

Name

|

|

|

Quantity

|

167.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

177.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC(CN)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was kept warm on a hot plate stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 275° C., at a rate of 1.5 g/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A preheater tube held at 250° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed with a hot water condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing crystalline solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stripped on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A roughly equal volume of acetonitrile was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystalline product was collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 60° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1NCC(CN1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 139.2 g | |

| YIELD: PERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |